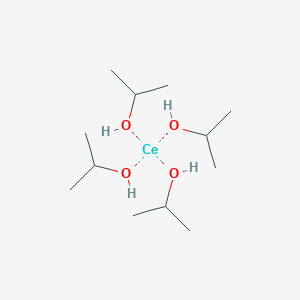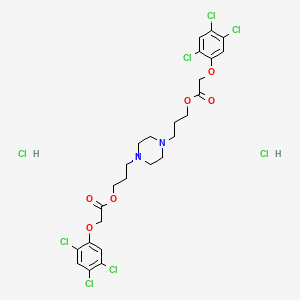
carbazol-9-yl(triphenyl)phosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazol-9-yl(triphenyl)phosphanium;gold is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbazole moiety linked to a triphenylphosphanium group, with gold as a central atom. The combination of these components imparts distinctive properties to the compound, making it a subject of study in materials science, chemistry, and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbazol-9-yl(triphenyl)phosphanium;gold typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Introduction of Triphenylphosphanium Group:
Complexation with Gold: The final step involves the complexation of the carbazol-9-yl(triphenyl)phosphanium with gold.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired yield and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Carbazol-9-yl(triphenyl)phosphanium;gold can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Aplicaciones Científicas De Investigación
Carbazol-9-yl(triphenyl)phosphanium;gold has a wide range of scientific research applications, including:
Medicine: Research is being conducted on its potential use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of carbazol-9-yl(triphenyl)phosphanium;gold involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or functional groups in chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Carbazol-9-yl(triphenyl)phosphanium;gold can be compared with other similar compounds, such as:
4-(9H-Carbazol-9-yl)triphenylamine: This compound is used in OLEDs and has similar hole-transporting properties.
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-carbonitrile: Used as a host material for phosphorescent organic light-emitting diodes (PHOLEDs).
6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid: Known for its applications in electropolymerization and as a component in biosensors.
Propiedades
Número CAS |
91884-43-4 |
|---|---|
Fórmula molecular |
C30H23AuNP+ |
Peso molecular |
625.4 g/mol |
Nombre IUPAC |
carbazol-9-yl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C30H23NP.Au/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23H;/q+1; |
Clave InChI |
NRXLTTCFWBSTNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

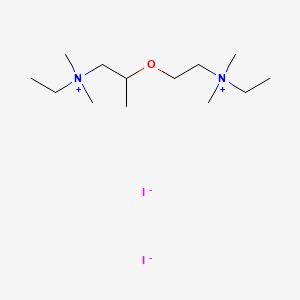


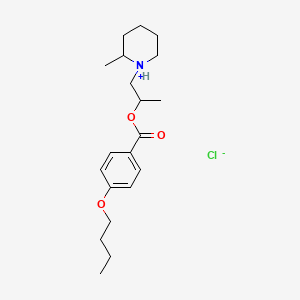
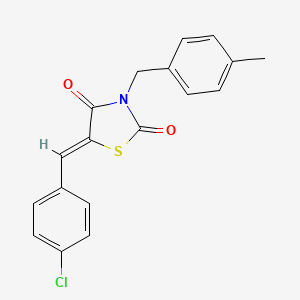


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
